molecular formula C28H27ClN4O3 B5128306 2-[3-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

2-[3-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B5128306
M. Wt: 503.0 g/mol
InChI Key: AULRAXZVTIYRTI-UHFFFAOYSA-N
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Description

2-[3-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting with the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole.

    Substitution Reactions: Introducing the chloro and methoxy groups through electrophilic aromatic substitution.

    Quinazolinone Formation: Cyclization reactions involving anthranilic acid derivatives to form the quinazolinone core.

    Final Coupling: Coupling the pyrazole and quinazolinone intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinazolinones and pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemistry: Used in studies of enzyme inhibition or receptor binding.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: Other quinazolinone derivatives with different substituents.

    Pyrazoles: Compounds with similar pyrazole rings but different functional groups.

Uniqueness

The unique combination of functional groups in 2-[3-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3/c1-17-26(29)18(2)32(31-17)16-20-15-19(9-14-25(20)36-4)27-30-24-8-6-5-7-23(24)28(34)33(27)21-10-12-22(35-3)13-11-21/h5-15,27,30H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULRAXZVTIYRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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